Engineering the WDR5-MYC Axis: A Technical Guide to Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS 1175529-01-7)
Engineering the WDR5-MYC Axis: A Technical Guide to Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS 1175529-01-7)
Introduction
Welcome to this technical deep-dive. As an application scientist specializing in early-stage drug discovery and synthetic methodology, I frequently encounter molecules that serve as linchpins for entirely new classes of therapeutics. 1 (CAS 1175529-01-7) is precisely such a molecule[1]. It is a highly functionalized anthranilic acid derivative that has recently emerged as a critical scaffold in the synthesis of small-molecule inhibitors targeting the WDR5-MYC protein-protein interaction—a holy grail in targeted oncology[2].
This whitepaper deconstructs the physicochemical properties, synthetic causality, and downstream applications of this compound, providing a self-validating framework for researchers looking to incorporate it into their drug development pipelines.
Physicochemical Profiling & Structural Rationale
Before synthesizing or functionalizing a building block, we must understand the "why" behind its structure. Every functional group on this tetrasubstituted benzene ring serves a distinct mechanistic purpose in downstream drug design.
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| Chemical Name | Methyl 3-amino-5-fluoro-2-hydroxybenzoate |
| CAS Registry Number | 1175529-01-7 |
| Molecular Formula | C8H8FNO3 |
| Molecular Weight | 185.15 g/mol |
| Physical Appearance | Pale brown oil to solid |
| LCMS Retention Time (tR) | 0.89 min (Method A standard) |
| Mass Spectrometry (m/z) | 186.1 [M+H]+ |
Structural Rationale:
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C5-Fluoro Group: Introduces metabolic stability by blocking cytochrome P450-mediated oxidation at the para position relative to the amine. It also modulates the pKa of the adjacent amine and hydroxyl groups while increasing overall lipophilicity.
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C3-Amino Group: Acts as the primary nucleophilic handle. In WDR5 inhibitors, this amine is typically reacted with sulfonyl chlorides to form a sulfonamide linkage[3].
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C2-Hydroxyl & C1-Methyl Ester: Provide critical hydrogen bond donors/acceptors that interact with the target protein's binding pocket, while the ester can be further hydrolyzed to a carboxylic acid to tune solubility and binding affinity.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a masterclass in exploiting aromatic directing groups. The standard route involves a two-step sequence starting from methyl 5-fluoro-2-hydroxybenzoate.
Figure 1: Two-step synthetic workflow for Methyl 3-amino-5-fluoro-2-hydroxybenzoate.
Step-by-Step Protocol & Causality
Step 1: Regioselective Nitration
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Procedure: To a cooled solution of methyl 5-fluoro-2-hydroxybenzoate (1.01 g, 5.94 mmol), carefully add a nitrating mixture (e.g., HNO3/H2SO4). Stir at 0°C, gradually warming to room temperature until complete[3].
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Causality: Why does the nitro group add specifically to the C3 position? The C2-hydroxyl group is strongly activating and ortho/para directing. The C5-fluorine is weakly deactivating but also ortho/para directing. The C1-ester is deactivating and meta directing. The C3 position is ortho to the hydroxyl, meta to the ester, and meta to the fluorine, making it the most electronically activated and sterically accessible site.
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Self-Validation Checkpoint: Isolate the intermediate. LCMS must show m/z = 216.1 [M+H]+. 19F NMR should display a characteristic shift at approximately δF −121.8. The product (4) should be a pale yellow solid[3][4].
Step 2: Catalytic Hydrogenation (Nitro Reduction)
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Procedure: Dissolve the nitro intermediate (740 mg, 3.44 mmol) in a compatible solvent. Add 10% Palladium on Carbon (Pd/C) (approx. 122 mg). Purge the reaction vessel thoroughly with H2 gas and stir at room temperature for 2 hours[5].
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Causality: We utilize Pd/C and H2 at room temperature rather than elevated heat or pressure. Why? Fluorinated aromatics are highly susceptible to hydrodefluorination (loss of the fluorine atom) under aggressive hydrogenation conditions. Mild conditions ensure quantitative reduction of the nitro group to the amine while preserving the critical C-F bond.
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Self-Validation Checkpoint: Monitor the reaction via LCMS. The reaction is complete when the m/z 216.1 peak entirely disappears, replaced by a single peak at m/z 186.1 (tR = 0.89 min). Filter the mixture through Celite to remove the Pd/C catalyst. The final product should isolate as a pale brown oil with a yield of ≥99%[5].
Application in Drug Discovery: Disrupting the WDR5-MYC Axis
The true value of CAS 1175529-01-7 lies in its application. The MYC oncoprotein is dysregulated in numerous malignancies (including breast, ovarian, and colorectal cancers) but has historically been considered "undruggable" due to its lack of deep, defined binding pockets[2].
However, MYC does not act alone. It requires the scaffolding protein WDR5 to recruit to chromatin and drive oncogenic transcription. MYC binds to WDR5 at a specific, shallow hydrophobic pocket known as the WDR5 Binding Motif (WBM) site[2].
By utilizing1 as a core scaffold, medicinal chemists synthesize N-phenyl sulfonamide derivatives[1][3]. The C3-amino group is reacted with heavily substituted sulfonyl chlorides. The resulting sulfonamides act as potent, sterically demanding inhibitors that slot perfectly into the WBM site of WDR5.
Figure 2: Role of the title compound in synthesizing inhibitors that disrupt the WDR5-MYC oncogenic pathway.
Mechanistic Causality of Inhibition: When the synthesized sulfonamide inhibitor occupies the WBM site, it creates a steric blockade. MYC can no longer bind to WDR5. Without WDR5, MYC cannot be recruited to chromatin, effectively silencing the transcription of oncogenes required for cancer cell proliferation and maintenance[5].
Conclusion
Methyl 3-amino-5-fluoro-2-hydroxybenzoate is more than just a chemical catalog entry; it is a rationally designed vector for combating MYC-driven tumors. By strictly adhering to the self-validating synthetic protocols outlined above, researchers can reliably produce this intermediate at high purity, enabling the downstream development of next-generation WDR5 inhibitors.
References
- Title: WDR5-MYC inhibitors (Patent Application detailing synthesis and biological application)
- Title: Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (Synthetic Intermediate)
- Title: Methyl 3-amino-5-fluoro-2-hydroxybenzoate (Product Data)
